ethyl (2Z)-2-cyano-3-[1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]prop-2-enoate
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Overview
Description
ETHYL (2Z)-2-CYANO-3-{1-[(2,6-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}PROP-2-ENOATE is a complex organic compound characterized by its unique structural features. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-2-CYANO-3-{1-[(2,6-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}PROP-2-ENOATE typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dichlorobenzyl chloride with phenylhydrazine to form the intermediate, followed by cyclization and subsequent esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
ETHYL (2Z)-2-CYANO-3-{1-[(2,6-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}PROP-2-ENOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
ETHYL (2Z)-2-CYANO-3-{1-[(2,6-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}PROP-2-ENOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-2-CYANO-3-{1-[(2,6-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}PROP-2-ENOATE involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- METHYL (2Z)-2-[2-(3,4-DICHLOROPHENYL)-2-HYDROXY-1-(3-HYDROXY-6-NITRO-2-QUINOXALINYL)ETHYLIDENE]HYDRAZINECARBOXYLATE
- Ethyl 3-[(2Z)-2-(2,6-dichlorobenzylidene)hydrazino]-5-methyl-1H-pyrazole-4-carboxylate
Uniqueness
ETHYL (2Z)-2-CYANO-3-{1-[(2,6-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}PROP-2-ENOATE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a cyano group, dichlorophenyl moiety, and pyrazole ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C22H17Cl2N3O2 |
---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
ethyl (Z)-2-cyano-3-[1-[(2,6-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoate |
InChI |
InChI=1S/C22H17Cl2N3O2/c1-2-29-22(28)16(12-25)11-17-13-27(14-18-19(23)9-6-10-20(18)24)26-21(17)15-7-4-3-5-8-15/h3-11,13H,2,14H2,1H3/b16-11- |
InChI Key |
KNBOUWPUJBELSM-WJDWOHSUSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=CC=C2)CC3=C(C=CC=C3Cl)Cl)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC=CC=C2)CC3=C(C=CC=C3Cl)Cl)C#N |
Origin of Product |
United States |
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